(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that is likely to be of interest due to its structural similarity to various bioactive molecules and potential use in pharmaceutical synthesis. While the specific compound is not directly described in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can provide high yields and enantiomeric excess. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a 95% yield with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . This suggests that the synthesis of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate could potentially be optimized in a similar manner to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopy and X-ray crystallographic analysis. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of tetrahydroisoquinoline derivatives, was determined, revealing that aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilize the structure in the solid state . This information can be useful in predicting the molecular structure and intermolecular interactions of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various transformations such as cyclodehydration, hydrolysis, and reactions with electrophilic and nucleophilic reagents. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent a Diels-Alder reaction with maleic anhydride to form a hexahydro-3aH-furo[3,4-h]isoquinoline derivative . These transformations indicate the versatility of tetrahydroisoquinoline derivatives in chemical synthesis, which could extend to (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate are not directly reported, related studies on compounds such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) provide insights into their behavior in different solvents and the influence of molecular structure on properties like intramolecular charge transfer and fluorescence . These findings can be extrapolated to hypothesize about the solubility, fluorescence, and solvatochromic properties of the compound of interest.
Scientific Research Applications
Synthesis of Alkaloids and Pharmaceutical Compounds
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used in the synthesis of various alkaloids and pharmaceutical compounds. For example, it plays a key role in the synthesis of (+)-corlumine, an alkaloid, via diastereoselective alkylation of phenylalanine-derived precursors (Huber & Seebach, 1987). Additionally, it has been involved in the creation of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in studying the structure-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Improved Synthetic Methods
An improved synthesis method for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which reduces racemization and improves enantiomeric excess, has been developed. This showcases the compound's utility in precise, high-yield chemical syntheses (Liu et al., 2008).
Chemical Reactions and Transformations
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is involved in various chemical reactions and transformations. For example, its derivatives have been used in reactions with electrophilic and nucleophilic reagents, as well as in reduction and oxidation processes, demonstrating its versatility in chemical transformations (Moskalenko & Boev, 2014).
Role in Pharmaceutical Research
This compound has been utilized in pharmaceutical research, particularly in the development of new drugs. For instance, it has been used in the synthesis of novel peroxisome proliferator-activated receptor γ partial agonists with protein-tyrosine phosphatase 1B inhibition, highlighting its relevance in creating therapeutic agents (Otake et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUDBIZXKOKGA-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429387 |
Source
|
Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
CAS RN |
77497-74-6 |
Source
|
Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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